ethyl 4-hydroxy-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-5-[(E)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate
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Overview
Description
Cdc7-IN-5 is a potent and selective inhibitor of the cell division cycle 7-related protein kinase (CDC7). CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance complex component 2-7 (MCM2-7) helicase complex. This phosphorylation is essential for the activation of DNA replication origins. CDC7 has emerged as an attractive target for cancer treatment due to its high expression in various tumors, which is linked to their proliferative capacity and ability to bypass DNA damage responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdc7-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for CDC7 inhibitors involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of Cdc7-IN-5 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Cdc7-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups, resulting in modified analogs of Cdc7-IN-5 .
Scientific Research Applications
Cdc7-IN-5 has several scientific research applications, including:
Cancer Research: Due to its ability to inhibit CDC7, Cdc7-IN-5 is used in cancer research to study its effects on tumor cell proliferation, DNA replication, and cell cycle dynamics.
Industry: The compound may have applications in the development of new cancer therapies and diagnostic tools.
Mechanism of Action
Cdc7-IN-5 exerts its effects by selectively inhibiting the activity of CDC7 kinase. This inhibition disrupts the phosphorylation of the MCM2-7 helicase complex, which is essential for the initiation of DNA replication. As a result, DNA replication is delayed, leading to mitotic abnormalities and cell death in cancer cells. Non-transformed cells, on the other hand, are protected from cytotoxicity due to G1 cell cycle arrest .
Comparison with Similar Compounds
Cdc7-IN-5 is compared with other CDC7 inhibitors, such as PHA-767491 hydrochloride and monzosertib (AS-0141). These compounds also target the ATP binding site of CDC7 and exhibit similar anti-proliferative effects in cancer cells. Cdc7-IN-5 has shown unique properties, such as higher selectivity and potency in inhibiting CDC7 activity .
List of Similar Compounds
- PHA-767491 hydrochloride
- Monzosertib (AS-0141)
- Other novel CDC7 inhibitors identified in recent studies .
Properties
Molecular Formula |
C25H23N3O5 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-5-[(E)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |
InChI |
InChI=1S/C25H23N3O5/c1-3-32-25(30)21-22(29)20(12-16-13-27-23-19(16)5-4-9-26-23)33-24(21)28-10-8-15-6-7-18(31-2)11-17(15)14-28/h4-7,9,11-13,29H,3,8,10,14H2,1-2H3/b16-12- |
InChI Key |
JSRLUFXDTSIAKH-VBKFSLOCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(OC(=C1O)/C=C\2/C=NC3=C2C=CC=N3)N4CCC5=C(C4)C=C(C=C5)OC |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)N4CCC5=C(C4)C=C(C=C5)OC |
Origin of Product |
United States |
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